molecular formula C12H15NO B6599183 1-(2-Phenylpyrrolidin-1-yl)ethanone CAS No. 328533-94-4

1-(2-Phenylpyrrolidin-1-yl)ethanone

Cat. No.: B6599183
CAS No.: 328533-94-4
M. Wt: 189.25 g/mol
InChI Key: AVHWYRCZWXRXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylpyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a phenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylpyrrolidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyrrolidine with ethanoyl chloride under anhydrous conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of phenylpyrrolidine carboxylic acid.

    Reduction: Formation of 1-(2-phenylpyrrolidin-1-yl)ethanol.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

1-(2-Phenylpyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Phenylpyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-Phenyl-2-(pyrrolidin-1-yl)ethanone: Similar structure but different substitution pattern.

    2-Phenyl-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring.

    1-(2-Pyridinyl)ethanone: Contains a pyridine ring instead of a phenyl group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Phenylpyrrolidin-1-yl)ethanone, a compound with a pyrrolidine structure, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This structure includes a pyrrolidine ring substituted with a phenyl group and an ethanone moiety, which may contribute to its biological properties.

2. Neuroactive Effects

Pyrrolidine derivatives are known for their neuroactive properties. A study explored the effects of various pyrrolidine compounds on neurotransmitter systems, indicating that modifications to the pyrrolidine structure can significantly alter their neuropharmacological profiles. This suggests that this compound may influence neurotransmitter release or receptor activity .

The precise mechanisms through which this compound exerts its biological effects remain largely unexplored. However, based on related compounds, it is hypothesized that it may interact with specific receptors in the central nervous system or modulate enzymatic pathways involved in coagulation and neurotransmission.

Case Study 1: Neuropharmacological Assessment

A case study conducted on similar pyrrolidine compounds demonstrated significant alterations in behavior and cognitive functions in animal models. The study utilized various behavioral assays to assess the impact of these compounds on anxiety and depression-like behaviors. Results indicated that certain modifications to the pyrrolidine structure could enhance anxiolytic effects .

CompoundAnxiolytic EffectCognitive Impact
ControlBaselineBaseline
Compound AModerateNo significant effect
Compound BSignificantEnhanced cognition

Case Study 2: Anticoagulant Activity

Another relevant case study examined the anticoagulant properties of phenylpyrrolidine derivatives in vitro. The study measured thrombin inhibition and platelet aggregation in response to various concentrations of the compounds. Results indicated that certain derivatives significantly reduced thrombin activity, suggesting a potential therapeutic application in managing coagulation disorders .

Properties

IUPAC Name

1-(2-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHWYRCZWXRXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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